molecular formula C16H21NO2S B1242566 Edonerpic CAS No. 519187-23-6

Edonerpic

Cat. No. B1242566
M. Wt: 291.4 g/mol
InChI Key: HQNACSFBDBYLJP-UHFFFAOYSA-N
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Patent
US08067406B2

Procedure details

5.00 g of 3-(2-(1-benzothiophene-5-yl)ethoxy)-1-(3-hydroxy-1-azetidinyl)-1-propanone was dissolved in 20 ml of tetrahydrofuran, and 1.09 g of sodium borohydride was then added thereto. Thereafter, 4.25 ml of a boron trifluoride-tetrahydrofuran complex was added dropwise thereto at 10° C., and the obtained mixture was then stirred at the same temperature for 1 hour and then at 40° C. for 3 hours. Thereafter, the reaction solution was cooled to 10° C. Thereafter, 30 ml of 6 mol/l hydrochloric acid was added dropwise to the reaction mixture, followed by reflux for 1 hour. After cooling, the solvent was concentrated under a reduced pressure, and ethyl acetate was added thereto. The pH of the mixture was adjusted to pH 9.4 by addition of a 20% aqueous sodium hydroxide solution, and an organic layer was then separated. The organic layer was successively washed with water and a saturated saline solution, and then dried over anhydrous magnesium sulfate. The solvent was then distilled away under a reduced pressure. The residue was purified by column chromatography (eluent; chloroform:methanol=20:1 to 10:1), and then crystallized from toluene-diisopropyl ether (1:3; 14 ml), so as to obtain 2.31 g of 1-(3-(2-(1-benzothiophene-5-yl)ethoxy)propyl)-3-azetidinol.
Name
3-(2-(1-benzothiophene-5-yl)ethoxy)-1-(3-hydroxy-1-azetidinyl)-1-propanone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH2:11][O:12][CH2:13][CH2:14][C:15]([N:17]3[CH2:20][CH:19]([OH:21])[CH2:18]3)=O)=[CH:9][C:4]=2[CH:3]=[CH:2]1.[BH4-].[Na+].Cl>O1CCCC1>[S:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH2:11][O:12][CH2:13][CH2:14][CH2:15][N:17]3[CH2:20][CH:19]([OH:21])[CH2:18]3)=[CH:9][C:4]=2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
3-(2-(1-benzothiophene-5-yl)ethoxy)-1-(3-hydroxy-1-azetidinyl)-1-propanone
Quantity
5 g
Type
reactant
Smiles
S1C=CC2=C1C=CC(=C2)CCOCCC(=O)N2CC(C2)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
at 10° C., and the obtained mixture was then stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Thereafter, 4.25 ml of a boron trifluoride-tetrahydrofuran complex was added dropwise
WAIT
Type
WAIT
Details
at 40° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction solution was cooled to 10° C
TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under a reduced pressure, and ethyl acetate
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
The pH of the mixture was adjusted to pH 9.4 by addition of a 20% aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
an organic layer was then separated
WASH
Type
WASH
Details
The organic layer was successively washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution, and then dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled away under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluent; chloroform:methanol=20:1 to 10:1)
CUSTOM
Type
CUSTOM
Details
crystallized from toluene-diisopropyl ether (1:3; 14 ml)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=CC2=C1C=CC(=C2)CCOCCCN2CC(C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.